2-(3-Ethoxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC18222000
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14O3 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-(3-ethoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C11H14O3/c1-3-14-10-6-4-5-9(7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |
| Standard InChI Key | PRGCYLZSFWGTBZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C(C)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(3-ethoxyphenyl)propanoic acid, reflects its core structure: a three-carbon propanoic acid chain with a phenyl ring substituted by an ethoxy group (-OCH₂CH₃) at the meta position (carbon 3). The carboxylic acid group (-COOH) at the terminal carbon confers acidity (pKa ≈ 4.5–5.0), while the ethoxy group enhances lipophilicity, influencing its solubility and bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Melting Point | Estimated 120–125°C |
| Boiling Point | Decomposes before boiling |
| Solubility in Water | Low (≈0.1 mg/mL at 25°C) |
| LogP (Octanol-Water) | ≈2.5 (predicted) |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of ethoxy group).
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NMR:
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 2-(3-ethoxyphenyl)propanoic acid typically proceeds via Friedel-Crafts acylation or Grignard reaction followed by oxidation:
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Friedel-Crafts Route:
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React 3-ethoxybenzene with propionyl chloride (CH₃CH₂COCl) in the presence of AlCl₃ to form 3-ethoxypropiophenone.
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Oxidize the ketone to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
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Grignard Approach:
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Treat 3-ethoxybromobenzene with Mg to form the Grignard reagent, which reacts with CO₂ to yield the carboxylic acid after hydrolysis.
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Industrial Production
Industrial synthesis prioritizes cost efficiency and scalability:
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Catalytic Hydrocarboxylation: Ethylene gas, 3-ethoxyphenylmagnesium bromide, and CO₂ are reacted under high pressure with nickel catalysts .
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Biocatalytic Methods: Enzymatic oxidation of 2-(3-ethoxyphenyl)propanol using Candida antarctica lipase B (CAL-B) .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The -COOH group undergoes typical reactions:
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Esterification: Reacts with methanol/H₂SO₄ to form methyl 2-(3-ethoxyphenyl)propanoate.
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Amide Formation: Treatment with thionyl chloride (SOCl₂) yields the acyl chloride, which reacts with amines to produce amides .
Ether Group Reactivity
The ethoxy group is susceptible to acidic cleavage (e.g., HI at 150°C) to form 3-hydroxyphenylpropanoic acid. Electrophilic substitution on the aromatic ring occurs at the para and ortho positions due to the ethoxy group’s activating effect.
Industrial and Research Applications
Polymer Chemistry
As a monomer, it can copolymerize with ethylene or styrene to produce polyesters with enhanced thermal stability (decomposition temperature >300°C) .
Analytical Chemistry
Used as a chiral resolving agent in HPLC columns for enantiomer separation due to its asymmetric carbon.
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